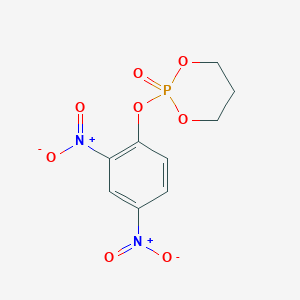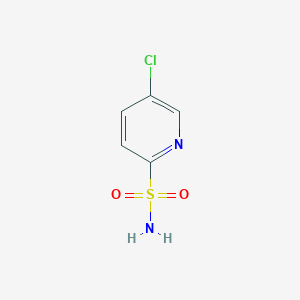
13Z,16Z-docosadienoic acid
Overview
Description
13Z,16Z-Docosadienoic Acid is a natural omega-6 polyunsaturated fatty acid. It is characterized by having two cis-double bonds at positions 13 and 16. It has been identified in various organisms, including mammals, fish, plants, and anaerobic fungi .
Mechanism of Action
Target of Action
The primary target of 13Z,16Z-docosadienoic acid is the Free Fatty Acid Receptor 4 (FFAR4) , also known as GPR120 . This receptor is a long-chain fatty acid receptor .
Mode of Action
This compound, being a ω-6 polyunsaturated fatty acid (PUFA), acts as an agonist of FFAR4 . This means it binds to the FFAR4 receptor and activates it .
Result of Action
The activation of the FFAR4 receptor by this compound has been found to strongly inhibit the secretion of ghrelin by isolated mouse gastric cells . Ghrelin is a hormone that stimulates appetite, and this inhibition could potentially have implications for appetite regulation.
Biochemical Analysis
Biochemical Properties
13Z,16Z-Docosadienoic acid, as a long-chain fatty acid (LCFA), interacts with the free fatty acid receptor 4 (FFAR4 or GPR120), a LCFA receptor . This interaction plays a significant role in various biochemical reactions.
Cellular Effects
The interaction of this compound with FFAR4 influences cell function. It strongly inhibits the secretion of ghrelin by isolated mouse gastric cells . Ghrelin is a hormone that plays a crucial role in regulating appetite and energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interaction with FFAR4. As an agonist of FFAR4, it activates this receptor, leading to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of ω-6 polyunsaturated fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions: 13Z,16Z-Docosadienoic Acid can be synthesized through chemical methods or extracted from natural sources. The chemical synthesis typically involves the elongation of arachidonic acid by adding two carbon atoms to the chain . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired cis-double bonds.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The process includes purification steps to achieve high purity levels, which are crucial for its use in research and applications .
Chemical Reactions Analysis
Types of Reactions: 13Z,16Z-Docosadienoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are often used.
Substitution: Halogens, acids, and bases can be used as reagents in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield saturated fatty acids .
Scientific Research Applications
13Z,16Z-Docosadienoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: The compound’s role as an agonist of FFAR4 makes it valuable in studying metabolic pathways and receptor functions.
Comparison with Similar Compounds
Arachidonic Acid: Another omega-6 polyunsaturated fatty acid with similar structural features but different biological activities.
Linoleic Acid: A precursor to arachidonic acid, also an omega-6 fatty acid with distinct roles in metabolism.
Eicosadienoic Acid: Similar in structure but with different positions of double bonds.
Uniqueness: 13Z,16Z-Docosadienoic Acid is unique due to its specific double bond positions and its role as an FFAR4 agonist. This specificity allows it to interact with particular receptors and pathways, making it valuable for targeted research and applications .
Properties
IUPAC Name |
(13Z,16Z)-docosa-13,16-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRZDASOHMCSK-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17735-98-7 | |
| Record name | 13,16-Docosadienoic acid, (13Z,16Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5EG9E9ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosadienoate (22:2n6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the metabolic profile of different pig breeds relate to their meat quality?
A2: The study found distinct differences in the metabolic profiles of longissimus dorsi muscle between CB and DLY pigs, with 13Z,16Z-docosadienoic acid being one differentiating metabolite. [] CB pigs, known for better meat quality attributes like marbling and color, exhibited different levels of various metabolites compared to DLY pigs. This suggests a link between breed-specific metabolic characteristics, potentially influenced by genetics and breeding practices, and the resulting meat quality.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)
